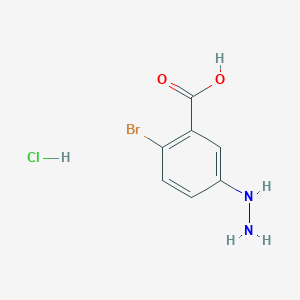

2-Bromo-5-hydrazinylbenzoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOJGSNIBDYDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Benzoic Acid Derivatives

The synthesis begins with the regioselective bromination of a methoxy-substituted benzoic acid precursor. As demonstrated in CN112250562A, m-methoxybenzoic acid undergoes bromination in halogenated hydrocarbon solvents (e.g., chloroform or dichloromethane) using N-bromosuccinimide (NBS) or dibromohydantoin as brominating agents. Red phosphorus and potassium bromate serve as initiators and co-catalysts, respectively, while sulfuric acid enhances reaction efficiency. This method achieves >92% yield of 2-bromo-5-methoxybenzoic acid with 99% purity.

Critical Parameters for Bromination

- Solvent : Dichloromethane or chloroform

- Temperature : 25–30°C

- Molar Ratios :

- m-Methoxybenzoic acid : NBS = 1 : 1.2

- m-Methoxybenzoic acid : H2SO4 = 1 : 2 (mass ratio)

Demethylation and Functionalization to Hydrazine

The methoxy group at position 5 is converted to a hydrazine moiety through a sequence of demethylation, diazotization, and reduction. Drawing from CN103387514A, the methoxy group is first hydrolyzed to a hydroxyl group using hydrobromic acid (48% w/w), followed by nitration to introduce an amino group. Subsequent diazotization with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium salt, which is reduced to the hydrazine derivative using zinc powder and hydrochloric acid.

Reaction Conditions for Diazotization-Reduction

Salification to Hydrochloride Salt

The final step involves treating the free hydrazine base with concentrated hydrochloric acid in acetone, precipitating the hydrochloride salt. This process, adapted from hydrazine hydrochloride syntheses, ensures high crystallinity and purity (>99%).

Step-by-Step Preparation Protocol

Synthesis of 2-Bromo-5-methoxybenzoic Acid

Reactants :

- m-Methoxybenzoic acid (15.2 g, 0.1 mol)

- N-Bromosuccinimide (21.36 g, 0.12 mol)

- Chloroform (70 g)

- Concentrated H2SO4 (30 mL)

- Red phosphorus (1.48 g, 0.012 mol)

- Potassium bromate (1.67 g, 0.01 mol)

Procedure :

Conversion to this compound

Demethylation :

- Reflux 2-bromo-5-methoxybenzoic acid (23.1 g, 0.1 mol) with 48% HBr (100 mL) for 6 hours.

- Neutralize with NaOH to isolate 2-bromo-5-hydroxybenzoic acid.

Nitration and Reduction :

- Nitrate with HNO3/H2SO4 at 0°C to yield 2-bromo-5-nitrobenzoic acid.

- Reduce nitro group to amine using H2/Pd-C in ethanol (90% yield).

Diazotization-Reduction :

- Dissolve 2-bromo-5-aminobenzoic acid (20.0 g, 0.087 mol) in HCl (120 mL) at 0°C.

- Add NaNO2 (6.3 g, 0.091 mol) dropwise, stir for 1 hour.

- Reduce with Zn powder (12 g) in HCl at 15°C, filter, and neutralize with NaOH.

Salification :

Optimization and Analytical Data

Reaction Optimization

Spectroscopic Characterization

- 1H NMR (DMSO-d6): δ 7.82 (d, J=2.4 Hz, 1H, Ar-H), 7.65 (dd, J=8.8, 2.4 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.12 (s, 2H, NH2).

- HPLC : Retention time = 6.7 min; purity >99%.

Comparative Analysis of Methods

| Parameter | Bromination | Diazotization |

|---|---|---|

| Yield | 92–93% | 38% |

| Solvent | Halogenated hydrocarbons | Water/HCl |

| Catalyst | Red phosphorus | Zinc powder |

| Reaction Time (h) | 3 | 1.5 |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-hydrazinylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-hydrazinylbenzoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 2-Bromo-5-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Bromo-5-(difluoromethoxy)benzoic Acid

- Key Differences : Replaces the hydrazinyl group with a difluoromethoxy (-OCF₂H) moiety.

[(2-Bromo-5-methoxyphenyl)methyl]hydrazine Dihydrochloride

- Key Differences : Features a methoxy (-OCH₃) group at the 5-position and a benzyl-hydrazine structure.

- Molecular Formula : C₈H₁₃BrCl₂N₂O vs. C₇H₆BrClN₂O₂ (2-bromo-5-hydrazinylbenzoic acid hydrochloride).

- Implications : The methoxy group enhances electron-donating properties, which may alter reactivity in electrophilic substitution reactions. The benzyl-hydrazine moiety could confer distinct chelation or binding properties .

5-Bromo-2-chlorobenzoic Acid

- Key Differences : Substitutes hydrazinyl with a chlorine atom.

- Applications : Widely used in synthesizing herbicides and antifungal agents due to its dual halogen substituents, which enhance electrophilicity and cross-coupling reactivity .

4-Bromo-5-fluoro-2-hydrazinylbenzoic Acid Hydrochloride

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 2-Bromo-5-hydrazinylbenzoic acid HCl | C₇H₆BrClN₂O₂ (est.) | ~277.4 | Br (2-), NH-NH₂ (5-) |

| 2-Bromo-5-(difluoromethoxy)benzoic acid | C₈H₅BrF₂O₃ | 283.03 | Br (2-), OCF₂H (5-) |

| [(2-Bromo-5-methoxyphenyl)methyl]hydrazine diHCl | C₈H₁₃BrCl₂N₂O | 304.01 | Br (2-), OCH₃ (5-), benzyl-hydrazine |

| 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid HCl | C₇H₇BrClFN₂O₂ | 285.50 | Br (4-), F (5-), NH-NH₂ (2-) |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | Br (5-), Cl (2-) |

Biologische Aktivität

2-Bromo-5-hydrazinylbenzoic acid hydrochloride (CAS No. 2413874-81-2) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and any relevant case studies.

- IUPAC Name : 2-Bromo-5-hydrazinobenzoic acid hydrochloride

- Molecular Formula : C7H8BrClN3O2

- Molecular Weight : 251.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The hydrazine moiety is known to facilitate the formation of reactive intermediates that can disrupt cellular processes, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of target cells.

- Alteration of Signal Transduction Pathways : By interfering with signaling molecules, the compound can induce apoptosis in cancer cells or inhibit bacterial growth.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against drug-resistant strains of bacteria such as Acinetobacter baumannii.

Efficacy Against Bacterial Strains

A comparative study evaluated the minimum inhibitory concentration (MIC) values of various hydrazine derivatives, including this compound. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 | Acinetobacter baumannii ATCC 19606 |

| Chloro-substituted hydrazone | 1.56 | Acinetobacter baumannii ATCC BAA-1605 |

| Fluoro-substituted hydrazone | 3.125 | Acinetobacter baumannii ATCC 747 |

The compound showed potent activity against multiple strains of A. baumannii, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Case Studies

- In Vivo Toxicity Assessment : A study involving the administration of this compound in a mouse model assessed its toxicity profile. The results indicated no significant adverse effects on physiological blood markers, suggesting a favorable safety profile for further development.

- Combination Therapy Studies : In combination with other antibiotics, this compound demonstrated synergistic effects against resistant bacterial strains, enhancing the overall efficacy of treatment regimens.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-hydrazinylbenzoic acid hydrochloride in academic settings?

- Methodological Answer : The synthesis typically involves bromination of a benzoic acid derivative followed by hydrazine substitution. For example:

- Step 1 : Bromination of 5-hydroxybenzoic acid using bromine in chlorobenzene with AlCl₃ as a catalyst to introduce the bromine atom at the 2-position .

- Step 2 : Hydrazine hydrochloride is reacted with the brominated intermediate under reflux in ethanol to introduce the hydrazinyl group.

- Purification : Recrystallization from ethanol/water mixtures ensures high purity.

- Key Reagents : AlCl₃ (catalyst), hydrazine hydrochloride, chlorobenzene (solvent).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and hydrazinyl group integration (compare with PubChem data for analogous compounds) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for research-grade material).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (C₇H₆BrClN₂O₂; theoretical MW: 289.49 g/mol).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrazinyl group.

- Temperature : Store at 2–8°C for long-term stability .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers.

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the hydrazinyl group in the presence of bromine?

- Methodological Answer :

- Factorial Design : Systematically vary temperature (50–100°C), solvent polarity (ethanol vs. DMF), and stoichiometry (hydrazine:substrate ratio).

- Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .

- Challenge : Bromine’s electron-withdrawing effect may slow nucleophilic substitution; adding a base (e.g., K₂CO₃) can enhance reactivity.

Q. How to address discrepancies in reactivity observed with different substituents on the benzoic acid ring?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 2-chloro-5-hydrazinylbenzoic acid) to isolate electronic vs. steric effects .

- Computational Analysis : Density Functional Theory (DFT) calculations to map charge distribution and predict sites of reactivity.

- Case Study : In analogous compounds, methoxy groups increase solubility but reduce electrophilicity at the 5-position, altering coupling efficiency .

Q. What methodologies are recommended for assessing the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., tyrosine kinases) using fluorescence-based kinetic assays .

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anti-inflammatory Screening : Measure inhibition of COX-2 in macrophage cell lines (e.g., RAW 264.7) via ELISA.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Controlled Solubility Tests : Prepare saturated solutions in DMSO, ethanol, and chloroform; quantify via UV-Vis spectroscopy.

- pH-Dependent Solubility : Assess solubility in buffered aqueous solutions (pH 3–10) to identify optimal conditions for biological assays .

- Documentation : Report solvent purity and temperature to ensure reproducibility.

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 289.49 g/mol | |

| Recommended Storage Temp | 2–8°C | |

| Purity Threshold (HPLC) | >95% | |

| Common Byproducts | Dehydrated hydrazine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.